![molecular formula C16H17Cl2N3O2S B2654190 2-((2,4-dichloro-5-methylphenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine CAS No. 2034289-86-4](/img/structure/B2654190.png)
2-((2,4-dichloro-5-methylphenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a pyrazolo[1,5-a]pyrazine core, which is a type of nitrogen-containing heterocyclic compound . The molecule also has a sulfonyl group attached to a dichloro-methylphenyl group, suggesting potential reactivity.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to have a complex three-dimensional shape due to the presence of the cyclopenta and hexahydro groups. The dichloro-methylphenyl and sulfonyl groups could potentially introduce steric hindrance and electronic effects that influence the molecule’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in the molecule. For instance, the sulfonyl group might be susceptible to nucleophilic attack, and the dichloro-methylphenyl group could potentially undergo electrophilic aromatic substitution .Scientific Research Applications
Synthesis and Antibacterial Activity
Heterocyclic compounds containing a sulfonamido moiety have been synthesized and evaluated for their potential as antibacterial agents. Novel compounds demonstrated significant antibacterial properties, indicating the potential for development into therapeutic agents (Azab, Youssef, & El-Bordany, 2013).
Reactivity and Derivatives Formation
Research into the reactivity of precursor hydrazones towards various reagents has led to the synthesis of pyrazole, oxazole, pyrimidine, and thiazine derivatives. These studies highlight the versatile chemistry and potential applications of such compounds in synthesizing a wide array of heterocyclic structures (Chaloner et al., 1992).
Antimicrobial and Anti-inflammatory Properties
Several new 1H-pyrazole derivatives containing an aryl sulfonate moiety have been synthesized, with some showing promising anti-inflammatory and antimicrobial activities. This suggests their potential utility in developing new therapeutic agents (Kendre, Landge, Jadhav, & Bhusare, 2013).
Application in Green Chemistry
The use of disulfonic acid imidazolium chloroaluminate as a novel acidic and heterogeneous catalyst for the synthesis of pyrazole derivatives underlines the importance of developing environmentally friendly and efficient methodologies in chemical synthesis (Moosavi‐Zare et al., 2013).
Potential Antimicrobial Agents
Novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups have been synthesized and shown to exhibit antimicrobial activities surpassing those of reference drugs. This indicates the potential of such compounds as bases for new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).
Mechanism of Action
Without specific context or research data, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets. If it’s a synthetic intermediate, its role would depend on the specific reaction conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
11-(2,4-dichloro-5-methylphenyl)sulfonyl-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O2S/c1-10-7-16(13(18)8-12(10)17)24(22,23)20-5-6-21-15(9-20)11-3-2-4-14(11)19-21/h7-8H,2-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGBXAIBRODTNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCN3C(=C4CCCC4=N3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,4-dichloro-5-methylphenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine |
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